2-Cyclopropyl-5-ethyl-6-methylpyrimidin-4-amine
Overview
Description
“2-Cyclopropyl-5-ethyl-6-methylpyrimidin-4-amine” is a chemical compound1. However, detailed information about this specific compound is not readily available in the public domain.
Synthesis Analysis
The synthesis of pyrimidine derivatives has been a topic of interest in the field of medicinal chemistry23. However, specific synthesis methods for “2-Cyclopropyl-5-ethyl-6-methylpyrimidin-4-amine” are not readily available in the public domain.
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. However, specific molecular structure analysis for “2-Cyclopropyl-5-ethyl-6-methylpyrimidin-4-amine” is not readily available in the public domain4.Chemical Reactions Analysis
Chemical reactions involving pyrimidine derivatives have been studied extensively2. However, specific chemical reactions involving “2-Cyclopropyl-5-ethyl-6-methylpyrimidin-4-amine” are not readily available in the public domain.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and stability. However, specific physical and chemical properties for “2-Cyclopropyl-5-ethyl-6-methylpyrimidin-4-amine” are not readily available in the public domain47.Safety And Hazards
The safety and hazards of a compound refer to its potential risks and harmful effects on humans and the environment. However, specific safety and hazard information for “2-Cyclopropyl-5-ethyl-6-methylpyrimidin-4-amine” is not readily available in the public domain48.
Future Directions
The future directions in the study of a compound often involve exploring its potential applications, improving its synthesis methods, and understanding its mechanism of action. However, specific future directions for “2-Cyclopropyl-5-ethyl-6-methylpyrimidin-4-amine” are not readily available in the public domain91011.
Please note that this analysis is based on the available resources and may not be exhaustive. For a more comprehensive analysis, it may be necessary to consult specialized databases or experts in the field.
properties
IUPAC Name |
2-cyclopropyl-5-ethyl-6-methylpyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-3-8-6(2)12-10(7-4-5-7)13-9(8)11/h7H,3-5H2,1-2H3,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMUTVPHRBQIIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N=C1N)C2CC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-5-ethyl-6-methylpyrimidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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